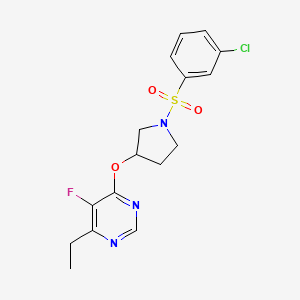

4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It has a sulfonyl group attached to a chlorophenyl group, an ethyl group, and a fluorine atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in the compound allows efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación

Pyrimidine Derivatives in Crystal Structures and Hydrogen Bonding

Research on pyrimidine and aminopyrimidine derivatives highlights their biological importance due to their occurrence as components of nucleic acids. Studies have examined the crystal structures of pyrimethamine derivatives, revealing intricate hydrogen bonding patterns that mimic carboxylate anion associations, demonstrating the chemical versatility and potential for targeted drug design (Balasubramani, Muthiah, & Lynch, 2007; Nirmalram & Muthiah, 2010).

Antibacterial Agents

The synthesis and reactions of naphthyridine carboxylic acid derivatives have been investigated for their potential as antibacterial agents. These studies illustrate the chemical routes to developing potent antibacterials, providing a foundation for understanding the antibacterial applications of related pyrimidine compounds (Miyamoto et al., 1987).

Herbicidal Applications

Research into fluoro intermediates for herbicidal sulfonylureas indicates the agricultural relevance of fluoropyrimidine derivatives. The synthesis of new pyrimidine and triazine intermediates suggests potential applications in developing selective herbicides, underlining the agricultural significance of similar chemical structures (Hamprecht et al., 1999).

Cytotoxic Activity

Studies on novel thiopyrimidine derivatives have explored their cytotoxic activities, providing insights into their potential therapeutic applications. Such research underscores the importance of pyrimidine derivatives in developing treatments for various diseases, including cancer (Stolarczyk et al., 2018).

Folic Acid Metabolism

The effect of pyrimethamine on folic acid metabolism in bacterial species has been studied, highlighting the biochemical pathways targeted by pyrimidine derivatives. This research is crucial for understanding the mechanism of action of antifolate drugs and their potential applications in treating infectious diseases (Wood & Hitchings, 1959).

Mecanismo De Acción

Target of action

Pyrrolidine, a component of this compound, is a common scaffold in many biologically active compounds .

Mode of action

Without specific information on “4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine”, it’s difficult to determine its exact mode of action. Compounds containing a pyrrolidine ring can interact with biological targets in various ways, depending on the spatial orientation of substituents and different stereoisomers .

Biochemical pathways

Pyrrolidine derivatives have been found to interact with a wide range of biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of action

Compounds containing a pyrrolidine ring have been found to have a wide range of biological activities .

Action environment

The environment can significantly influence the action of many compounds, and this is an important consideration in drug design .

Propiedades

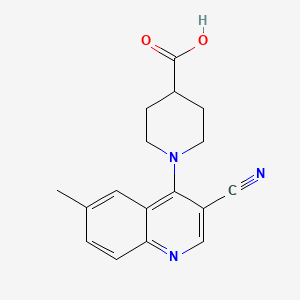

IUPAC Name |

4-[1-(3-chlorophenyl)sulfonylpyrrolidin-3-yl]oxy-6-ethyl-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFN3O3S/c1-2-14-15(18)16(20-10-19-14)24-12-6-7-21(9-12)25(22,23)13-5-3-4-11(17)8-13/h3-5,8,10,12H,2,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRKLMOAOUASFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC(=CC=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B2561900.png)

![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2561903.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2561905.png)

![N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2561907.png)